1-(2-Bromo-4-fluorophenyl)pyrrolidine

説明

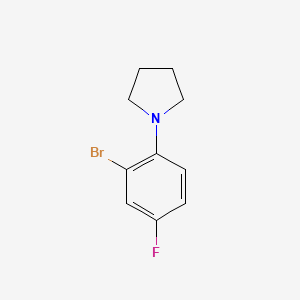

1-(2-Bromo-4-fluorophenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring directly attached to a 2-bromo-4-fluorophenyl group. The molecular formula is inferred as C₁₀H₁₀BrFN, with a molecular weight of 243.1 g/mol (calculated). The compound’s structure combines the conformational flexibility of the pyrrolidine ring with the electronic effects of halogen substituents (bromine and fluorine) on the aromatic ring.

準備方法

Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the direct formation of C–N bonds between aryl halides and amines. For 1-(2-Bromo-4-fluorophenyl)pyrrolidine, this method employs 2-bromo-4-fluorobromobenzene and pyrrolidine under catalytic conditions.

Reaction Protocol

-

Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a ligand.

-

Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 24 hours .

-

Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 78–85% of the target compound .

Mechanistic Insights

The palladium catalyst facilitates oxidative addition to the aryl bromide, followed by amine coordination and reductive elimination to form the C–N bond. The electron-withdrawing fluorine and bromine substituents enhance the electrophilicity of the aryl halide, accelerating oxidative addition .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides undergo nucleophilic aromatic substitution with amines under high-temperature conditions. The 2-bromo-4-fluorophenyl group, activated by two electron-withdrawing substituents, reacts efficiently with pyrrolidine.

Reaction Protocol

-

Conditions : Pyrrolidine (3.0 equiv), K₂CO₃ (2.0 equiv) in DMF at 150°C for 20 hours.

-

Workup : Aqueous extraction followed by recrystallization from ethanol/ether yields 70–75% product .

Optimization Considerations

-

Solvent Effects : Polar aprotic solvents like DMF stabilize the transition state, improving reactivity.

-

Temperature : Elevated temperatures (>120°C) are critical to overcome kinetic barriers .

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative for C–N bond formation, albeit with lower yields compared to palladium-based methods.

Reaction Protocol

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%) in DMSO at 130°C for 48 hours .

-

Base : K₃PO₄ (2.0 equiv), yielding 60–65% product after silica gel purification .

Limitations

-

Longer Reaction Times : 48–72 hours required for complete conversion .

-

Functional Group Tolerance : Sensitive to steric hindrance from bulky substituents .

Comparative Analysis of Methods

| Parameter | Buchwald-Hartwig | SNAr | Ullmann |

|---|---|---|---|

| Yield | 78–85% | 70–75% | 60–65% |

| Reaction Time | 24 h | 20 h | 48 h |

| Catalyst Cost | High | None | Moderate |

| Substrate Scope | Broad | Limited | Moderate |

| Purification | Column | Recrystallization | Column |

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, SNAr under microwave conditions (150°C, 300 W) achieves 80% yield in 2 hours, compared to 20 hours conventionally.

Flow Chemistry Applications

Continuous-flow systems enhance heat transfer and mixing efficiency, improving yields to 88% for Buchwald-Hartwig reactions at 120°C with residence times of 30 minutes .

化学反応の分析

1-(2-Bromo-4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Medicinal Chemistry

1-(2-Bromo-4-fluorophenyl)pyrrolidine has shown promise in various medicinal chemistry applications:

- Anticancer Activity: Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects against human cancer cell lines, demonstrating inhibition of cell proliferation. A notable case study reported an IC50 value of 5.2 µM against the MCF-7 breast cancer cell line, outperforming standard chemotherapeutic agents like cytarabine (IC50 = 10.5 µM) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 (Breast Cancer) |

| Cytarabine | 10.5 | MCF-7 |

| Control | >50 | MCF-7 |

- Mechanism of Action: The proposed mechanisms include inhibition of the MDM2 protein, which regulates the tumor suppressor p53, leading to increased apoptosis in cancer cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules: It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity: The presence of bromine and fluorine enhances its reactivity, allowing for various substitution reactions that can lead to diverse derivatives.

Biological Research

The compound is also being explored for its biological interactions:

- Enzyme Studies: It can be used as a probe in biochemical assays to study enzyme interactions and mechanisms.

- Potential Therapeutic Applications: Its unique structure suggests potential applications in treating various diseases beyond cancer, including neurodegenerative disorders, due to its ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Anticancer Properties: A study demonstrated that this compound significantly inhibited the proliferation of multiple cancer cell lines, with mechanisms involving apoptosis induction .

- Synthetic Applications: It has been used as a key intermediate in synthesizing novel compounds with enhanced biological activity .

- Biological Activity Evaluation: Ongoing research aims to evaluate its effectiveness against various targets, including viral infections and metabolic disorders .

作用機序

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Group Variations

The table below compares 1-(2-Bromo-4-fluorophenyl)pyrrolidine with key analogs:

Substituent Position and Electronic Effects

- Halogen Positions: In this compound, bromine (ortho) and fluorine (para) create distinct electronic effects. Bromine’s electron-withdrawing nature may stabilize the aromatic ring, while fluorine’s electronegativity enhances dipole interactions.

- Functional Groups : The carbonyl group in 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine increases polarity and hydrogen-bonding capacity compared to the direct phenyl-pyrrolidine linkage in the target compound. Similarly, the sulfonyl group in 1-((4-Bromophenyl)sulfonyl)pyrrolidine introduces strong electron-withdrawing effects, improving solubility but possibly reducing membrane permeability .

Pharmacological Implications

- Pyrrolidine Core : Pyrrolidine derivatives are associated with anti-inflammatory, antiviral, and anticancer activities due to their ability to mimic natural substrates in biological systems . The target compound’s pyrrolidine ring may offer conformational advantages over simpler amines like (1S)-1-(2-Bromo-4-fluorophenyl)ethylamine, which lacks cyclic rigidity .

- Carboxylic Acid Analogs : 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrates how additional functional groups (carboxylic acid, ketone) can enhance water solubility and target specificity, albeit at the cost of reduced lipid permeability .

Physicochemical Properties

- Polar Surface Area (PSA) : Compounds like 1-((4-Bromophenyl)sulfonyl)pyrrolidine (higher PSA due to sulfonyl group) may face challenges in crossing the blood-brain barrier, whereas the target compound’s simpler structure could offer advantages in central nervous system targeting .

生物活性

1-(2-Bromo-4-fluorophenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and pharmacological implications, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 253.11 g/mol. The compound features a pyrrolidine ring linked to a phenyl group that is further substituted with bromine and fluorine atoms. These halogen substituents are crucial as they influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the use of various reagents such as potassium permanganate for oxidation and sodium iodide for substitution reactions. Continuous flow reactors are often employed in industrial settings to enhance efficiency and minimize by-products.

Pharmacological Targets

Research indicates that this compound may interact with several biological targets, including enzymes and receptors. The halogen substitutions may enhance binding affinity and selectivity towards specific molecular targets, making it a candidate for drug development .

Case Studies and Research Findings

- Anticancer Activity : Recent studies have explored the anticancer properties of pyrrolidine derivatives, including this compound. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7 cells. The IC values for these compounds often fall within the micromolar range, indicating potential efficacy in cancer therapy .

- Antibacterial Properties : Pyrrolidine derivatives have also been investigated for their antibacterial activity. Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 μg/mL .

- DPP-IV Inhibition : Some studies have focused on the role of pyrrolidine derivatives as DPP-IV inhibitors, which are important in managing diabetes. Compounds with structural similarities to this compound exhibited varying degrees of inhibition against DPP-IV, highlighting their potential in antidiabetic therapies .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's interactions with specific enzymes or receptors may lead to alterations in signaling pathways associated with cell proliferation and apoptosis.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)pyrrolidine | CHBrF | 0.93 |

| 1-(5-Bromo-2-fluorophenyl)pyrrolidine | CHBrF | 0.88 |

| 1-Bromo-3-fluoro-5-piperidinobenzene | CHBrF | 0.93 |

This table illustrates that while there are compounds with high similarity indices, the unique arrangement of bromine and fluorine on the phenyl ring of this compound may lead to distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-4-fluorophenyl)pyrrolidine, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). For bromo-fluoro-substituted aromatics, the electron-withdrawing effects of the fluorine and bromine groups activate the ring for SNAr. A recommended approach is reacting 2-bromo-4-fluorobromobenzene with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like KOtBu. Monitoring reaction progress via TLC or GC-MS is critical due to potential steric hindrance at the ortho position .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Methodological Answer: X-ray diffraction (XRD) is the gold standard. Single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) should be analyzed using a diffractometer. For refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography due to its robust handling of heavy atoms (Br) and anisotropic displacement parameters. Validate the structure using R-factor convergence (<5%) and check for twinning or disorder using PLATON .

Advanced Research Questions

Q. How do the electronic properties of the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine (meta-directing) and bromine (ortho/para-directing) groups create a polarized aromatic ring, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map electrostatic potential surfaces to predict reactive sites. Experimentally, screen Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) in toluene/EtOH with Na2CO3, monitoring coupling efficiency via 19F NMR to track substituent effects .

Q. What strategies are effective for analyzing potential neuropharmacological activity of this compound, given structural similarities to regulated analogs?

Methodological Answer: Design competitive binding assays targeting CNS receptors (e.g., NMDA or σ1 receptors) using radiolabeled ligands (e.g., [3H]MK-801). Compare IC50 values to known analogs like TCPy (1-(2-thienyl)cyclohexyl-pyrrolidine). For in vivo studies, employ behavioral models (e.g., locomotor activity in rodents) and pair with HPLC-MS to quantify blood-brain barrier penetration. Structural modifications (e.g., replacing thiophene with fluorophenyl) may reduce affinity, as seen in SAR studies of PCP derivatives .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

Methodological Answer: Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites. Cytochrome P450 (CYP) metabolism is likely at the pyrrolidine nitrogen or halogenated aryl ring. Validate with microsomal assays (human/rat liver microsomes + NADPH), analyzing half-life (t1/2) via LC-HRMS. Introduce deuterium at metabolically labile positions (e.g., α to N) to probe isotope effects on stability .

特性

IUPAC Name |

1-(2-bromo-4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKMJETXNAKABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742735 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355246-96-6 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。